molecular formula C17H21ClN4OS B2774657 N-[(2-chlorophenyl)methyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide CAS No. 1323550-46-4

N-[(2-chlorophenyl)methyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide

Cat. No.: B2774657
CAS No.: 1323550-46-4
M. Wt: 364.89
InChI Key: FFZBGYRUPBEPPP-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H21ClN4OS and its molecular weight is 364.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study by Ismailova et al. (2014) detailed the synthesis of a related compound, emphasizing the molecular structure and interactions within the crystal. This research demonstrated the compound's potential for further investigation in material science and pharmaceutical chemistry due to its unique structural properties, including the presence of N—H⋯N hydrogen bonds and C—H⋯O interactions which contribute to the stabilization of the molecular structure in the solid state (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014).

Biological and Chemical Applications

Research by Mokhtari and Pourabdollah (2013) explored the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, revealing that these compounds exhibit significant effects against pathogenic bacteria and Candida species. The study underscores the importance of substituents on the antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Khalil et al. (2017) demonstrated the versatility of chloroacetonitrile in synthesizing novel pyrazole and thiazole derivatives, including those involving piperidin-1-yl acetamide. This study highlights the compound's utility in constructing diverse heterocyclic systems, which are crucial in drug discovery and development processes (Khalil, Elsayed, Mohamed, & Raafat, 2017).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4OS/c1-12-20-21-17(24-12)13-6-8-22(9-7-13)11-16(23)19-10-14-4-2-3-5-15(14)18/h2-5,13H,6-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZBGYRUPBEPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.